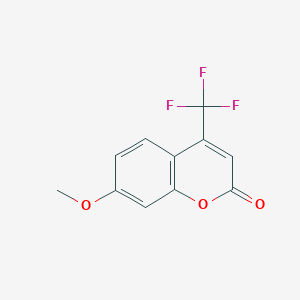

7-Methoxy-4-(trifluoromethyl)coumarin

概要

説明

. これはクマリンファミリーに属し、そのユニークな構造により興味深い特性を示します。

2. 製法

合成経路::直接合成: 一般的な合成経路の1つは、4-ヒドロキシクマリンとトリフルオロ酢酸無水物を塩基(ピリジンなど)の存在下で反応させて、7-メトキシ-4-(トリフルオロメチル)クマリンを生成することです。

クマリン誘導体の修飾: 7-メトキシクマリンなどの他のクマリン誘導体から始めて、さまざまな方法でトリフルオロメチル基を導入することができます。

工業生産:: 工業規模の生産方法は異なる場合がありますが、上記の合成経路は、大規模製造に適応させることができます。

準備方法

Synthetic Routes::

Direct Synthesis: One common synthetic route involves the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride in the presence of a base (such as pyridine) to yield 7-methoxy-4-(trifluoromethyl)coumarin.

Modification of Coumarin Derivatives: Starting from other coumarin derivatives, such as 7-methoxycoumarin, various methods can introduce the trifluoromethyl group.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.

化学反応の分析

7-メトキシ-4-(トリフルオロメチル)クマリンは、いくつかの反応を受けます。

水酸化: シトクロムP450酵素(CYP)は、これを水酸化して、蛍光性生成物である7-ヒドロキシ-4-(トリフルオロメチル)クマリン(HFC)を生成します。

置換反応: トリフルオロメチル基は置換反応に関与する可能性があります。

酸化と還元: 反応条件に応じて、酸化または還元を受ける可能性があります。

一般的な試薬には、トリフルオロ酢酸無水物、塩基、および酸化剤が含まれます。

4. 科学研究への応用

7-メトキシ-4-(トリフルオロメチル)クマリンは、以下に適用されます。

酵素アッセイ: CYPの基質として、酵素活性を定量化するのに役立ちます。

蛍光プローブ: その蛍光特性により、生物学的研究に役立ちます。

科学的研究の応用

Fluorogenic Substrate for Cytochrome P450 Enzymes

7-Methoxy-4-(trifluoromethyl)coumarin serves as a fluorogenic substrate for various cytochrome P450 enzymes. It is particularly noted for its interaction with:

- CYP2B6 and CYP2E1 : Studies indicate that this compound exhibits higher catalytic efficiency with these enzymes compared to others, making it valuable for enzyme activity assays .

| Enzyme | Activity Level | Notes |

|---|---|---|

| CYP2B6 | High | Most active in O-demethylation of this compound |

| CYP2E1 | High | Significant activity observed |

| CYP2C9 | Moderate | Not a suitable probe substrate due to variability in activity across different microsomes |

Research on Drug Metabolism

The compound has been utilized to investigate the metabolic pathways of drugs by serving as a selective substrate for various cytochrome P450 isoforms. Research shows that while it was initially thought to be a selective substrate for CYP2C9, further studies revealed that multiple P450 enzymes are involved in its metabolism, including CYP2A6 and CYP3A4 . This highlights the complexity of drug metabolism and the need for careful selection of substrates in pharmacokinetic studies.

Applications in Toxicology

This compound is employed in toxicological assessments to evaluate the effects of various compounds on cytochrome P450 activity. Its fluorogenic properties allow for sensitive detection of enzymatic activity, which is crucial in understanding the toxicokinetics of new pharmaceutical agents .

Case Study 1: CYP2B6 and CYP2E1 Activity Assessment

In a study investigating the enzymatic activity of CYP2B6 and CYP2E1 using this compound, researchers found that this compound provided a robust method for measuring enzyme activity due to its high fluorescence upon cleavage by these enzymes. The results indicated that it could be effectively used to screen potential drug candidates for their metabolism by these P450 isoforms .

Case Study 2: Drug Interaction Studies

Another study explored the interactions between various drugs and their effects on the metabolism of this compound. The findings suggested that certain inhibitors could significantly alter the metabolic profile of this compound, underscoring its utility in studying drug-drug interactions and enzyme inhibition mechanisms .

作用機序

CYPによる7-メトキシ-4-(トリフルオロメチル)クマリンに対する酵素的反応により、HFCが生成され、これは409/530 nmで測定できます。 . 関与する正確な分子標的と経路は、特定の用途によって異なります。

6. 類似化合物の比較

7-メトキシ-4-(トリフルオロメチル)クマリンは、そのトリフルオロメチル基により際立っています。類似の化合物には、7-メトキシクマリンや4-トリフルオロメチルクマリンなどの他のクマリンが含まれます。

類似化合物との比較

7-Methoxy-4-(trifluoromethyl)coumarin stands out due to its trifluoromethyl group. Similar compounds include other coumarins, such as 7-methoxycoumarin and 4-trifluoromethylcoumarin.

生物活性

7-Methoxy-4-(trifluoromethyl)coumarin (MFC) is a synthetic derivative of coumarin known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in drug metabolism studies, particularly as a substrate for cytochrome P450 enzymes. This article explores the biological activity of MFC, focusing on its enzymatic interactions, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 230.14 g/mol

- Melting Point : 178-180 °C

- Boiling Point : 311.4 °C at 760 mmHg

- Density : 1.6 g/cm³

Enzymatic Activity

MFC is primarily recognized for its role as a fluorogenic substrate in the activity assays of cytochrome P450 enzymes (CYPs). Research indicates that MFC exhibits varying degrees of selectivity among different CYP isoforms:

| CYP Isoform | Activity Level |

|---|---|

| CYP2B6 | High |

| CYP2E1 | Moderate |

| CYP2C9 | Low |

Studies have shown that MFC is a more potent substrate for CYP2B6 and CYP2E1 compared to CYP2C9, making it a valuable tool in drug metabolism research

Cytotoxicity and Antiproliferative Effects

MFC has demonstrated cytotoxic effects in various cancer cell lines. A study reported that MFC exhibited significant antiproliferative activity against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Case Study: Anticancer Activity

In vitro studies revealed that treatment with MFC resulted in:

- IC50 Values :

- MCF-7 Cells: 15 µM

- HepG2 Cells: 20 µM

The mechanism of action was linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, culminating in apoptosis .

Antimicrobial Activity

MFC has also been evaluated for its antimicrobial properties. It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings suggest that MFC could serve as a lead compound for developing new antimicrobial agents .

特性

IUPAC Name |

7-methoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZHUELNIGDYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350909 | |

| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-04-2 | |

| Record name | 7-Methoxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylumbelliferyl 7-methylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。